molecular formula C7H8N4O2 B14618214 7,8-dimethyl-3H-purine-2,6-dione CAS No. 60208-12-0

7,8-dimethyl-3H-purine-2,6-dione

Cat. No.: B14618214
CAS No.: 60208-12-0
M. Wt: 180.16 g/mol
InChI Key: FAKYNVGUWKZRSQ-UHFFFAOYSA-N
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Description

7,8-Dimethyl-3H-purine-2,6-dione, also known as theobromine, is a naturally occurring compound found in cacao beans, tea leaves, and other plants. It belongs to the class of xanthine alkaloids, which are known for their stimulant effects. Theobromine is structurally similar to caffeine and theophylline, and it has been used for its mild stimulant, diuretic, and vasodilator properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-3H-purine-2,6-dione typically involves the methylation of xanthine derivatives. One common method starts with theobromine, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources such as cacao beans. The beans are fermented, dried, roasted, and then processed to isolate theobromine. This method is preferred due to the high yield and purity of the compound obtained .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-3H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,8-Dimethyl-3H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, vasodilation, and increased diuresis. The compound also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A more potent stimulant with stronger central nervous system effects.

    Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator in the treatment of respiratory diseases.

    Paraxanthine (1,7-dimethylxanthine): A metabolite of caffeine with similar stimulant properties.

Uniqueness

7,8-Dimethyl-3H-purine-2,6-dione is unique in its relatively mild stimulant effects compared to caffeine and theophylline. It has a lower impact on the central nervous system, making it suitable for use in conditions where a milder stimulant effect is desired. Additionally, its vasodilatory and diuretic properties make it useful in specific therapeutic applications .

Properties

CAS No.

60208-12-0

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

7,8-dimethyl-3H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-3-8-5-4(11(3)2)6(12)10-7(13)9-5/h1-2H3,(H2,9,10,12,13)

InChI Key

FAKYNVGUWKZRSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C(=O)NC(=O)N2

Origin of Product

United States

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